

Comparative Technical Analysis: Phenethyl Acetate vs. 2-Methylphenethyl Acetate

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Compound of Interest

Compound Name: 2-(2-Methylphenyl)ethyl acetate

CAS No.: 22532-46-3

Cat. No.: B7992354

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Executive Summary

This technical guide provides a high-resolution comparison between Phenethyl Acetate (PEA) and 2-Methylphenethyl Acetate (MPEA). While PEA is a ubiquitous commodity chemical in fragrance and flavor (F&F) and a standard metabolic probe, MPEA represents a structurally distinct ortho-substituted analog with altered steric, electronic, and olfactory properties.

Critical Disambiguation: In industrial nomenclature, "Methyl phenethyl acetate" is frequently—and incorrectly—used to refer to Hydratropyl Acetate (alpha-methylphenethyl acetate, CAS 90-33-5). However, strict IUPAC nomenclature defines 2-Methylphenethyl acetate as the ring-substituted **2-(2-methylphenyl)ethyl acetate**. This guide focuses on the strict Ortho-Isomer (derived from o-xylene) as the primary subject of technical analysis, while referencing the alpha-isomer for exclusion purposes.

Structural & Physicochemical Determinism[1]

The core difference lies in the methylation position. PEA possesses an unsubstituted phenyl ring. MPEA introduces a methyl group at the ortho (C2) position of the aromatic ring. This

substitution introduces steric strain and increases lipophilicity, altering receptor binding affinity and enzymatic hydrolysis rates.

Table 1: Comparative Physicochemical Profile

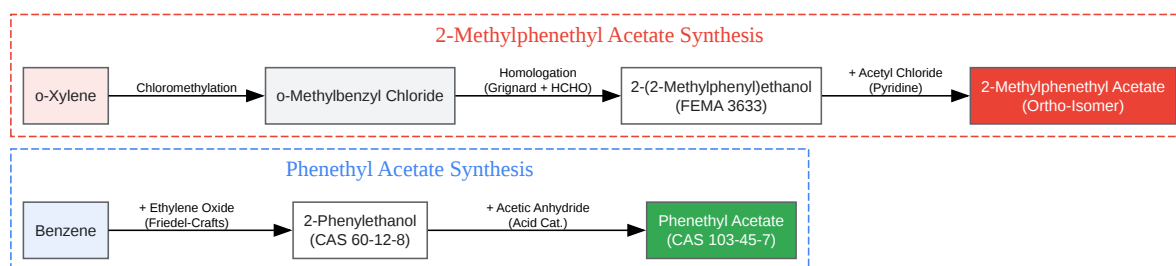
Property	Phenethyl Acetate (PEA)	2-Methylphenethyl Acetate (MPEA)
IUPAC Name	2-Phenylethyl acetate	2-(2-Methylphenyl)ethyl acetate
CAS Number	103-45-7	122-72-5 (Generic isomer) / Derived from CAS 19819-98-8 (Alcohol)
Molecular Formula	C ₁₀ H ₁₂ O ₂	C ₁₁ H ₁₄ O ₂
Molecular Weight	164.20 g/mol	178.23 g/mol
LogP (Predicted)	~2.3	~2.8 (Increased Lipophilicity)
Boiling Point	238 °C	~250–255 °C (Est.)
Odor Profile	Sweet, Rose, Honey, Fruity	Dusty, Dry Rose, Earthy, less diffusive
Metabolic Fate	Rapid hydrolysis to Phenethyl Alcohol	Slower hydrolysis to 2-Methylphenethyl Alcohol

Synthetic Pathways

The synthesis of PEA is a straightforward esterification. However, MPEA requires specific ortho-substituted precursors, typically starting from o-toluic acid or o-xylene derivatives.

Synthesis Workflow Visualization

The following diagram illustrates the divergent synthetic routes. PEA is synthesized via direct acetylation, whereas MPEA requires the generation of the hindered alcohol intermediate (FEMA 3633).



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Figure 1: Comparative synthetic routes. Note the additional homologation steps required for the ortho-methylated derivative.

Experimental Protocol: Synthesis of 2-Methylphenethyl Acetate

Objective: Synthesize MPEA from 2-(2-methylphenyl)ethanol (FEMA 3633) via nucleophilic acyl substitution.

Reagents:

- 2-(2-Methylphenyl)ethanol (10 mmol)
- Acetyl Chloride (12 mmol)
- Pyridine (15 mmol)
- Dichloromethane (DCM, anhydrous)

Methodology:

- Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

- Solvation: Dissolve 2-(2-methylphenyl)ethanol (1.36 g) in 20 mL anhydrous DCM. Add Pyridine (1.2 mL).
- Addition: Cool the mixture to 0°C in an ice bath. Dropwise add Acetyl Chloride (0.85 mL) over 10 minutes to control the exotherm.
- Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).
- Workup: Quench with 10 mL cold water. Wash the organic layer with 1M HCl (2x 10 mL) to remove pyridine, followed by sat. NaHCO₃ and brine.
- Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica, 5% EtOAc in Hexane) to yield the clear oil MPEA.

Analytical Characterization (GC-MS)

Distinguishing these molecules requires precise chromatographic separation, as their retention times (RT) are close, but their fragmentation patterns differ due to the methyl substituent.

Table 2: Mass Spectrometry Fragmentation Patterns

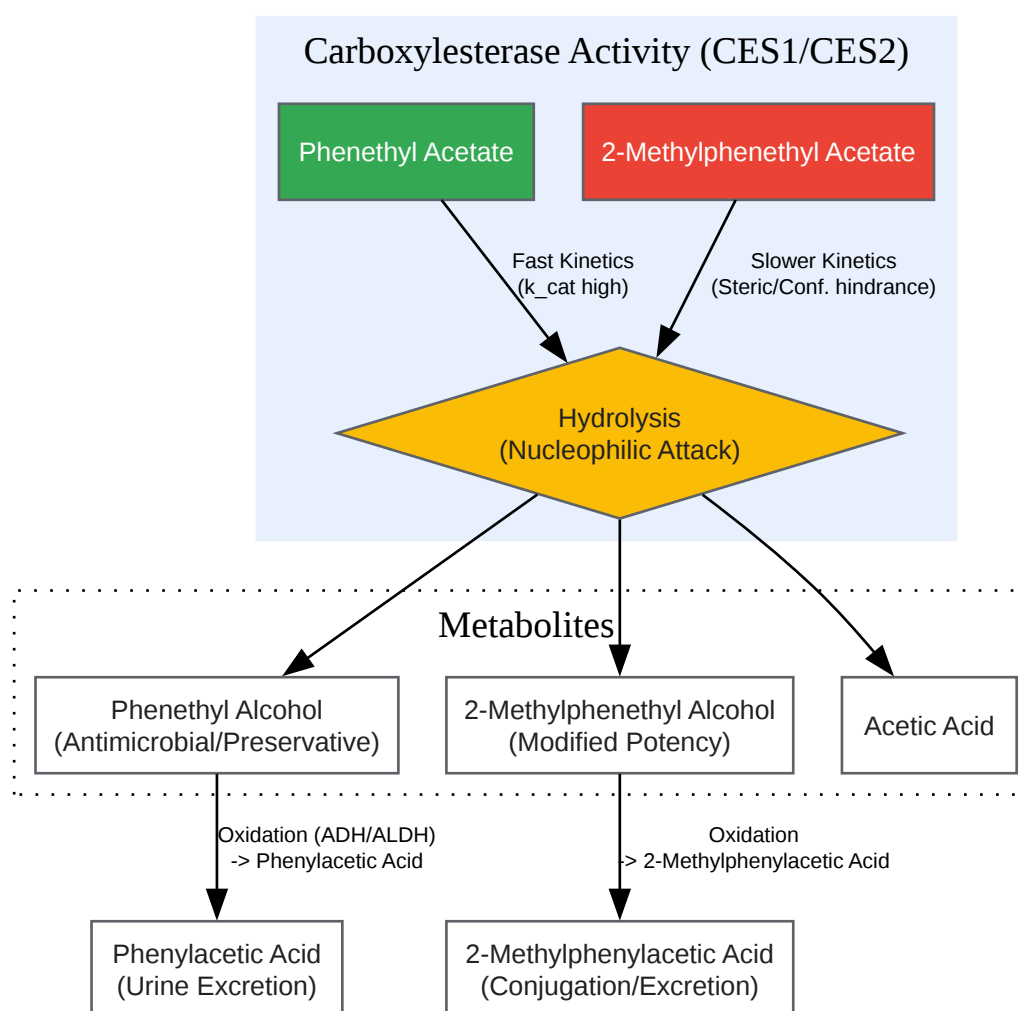
Fragment Ion (m/z)	Phenethyl Acetate (PEA)	2-Methylphenethyl Acetate (MPEA)	Mechanistic Origin
Molecular Ion (M ⁺)	164	178	Parent molecule mass.
Base Peak	104 (Styrene radical cation)	118 (Methylstyrene radical cation)	McLafferty Rearrangement involving the acetate group.
Tropylium Ion	91 (C ₇ H ₇ ⁺)	105 (C ₈ H ₉ ⁺ / Methyltropylium)	Ring expansion of the benzyl fragment.
Acetyl Ion	43 (CH ₃ CO ⁺)	43 (CH ₃ CO ⁺)	Cleavage of the acetyl group (Common to both).

Diagnostic Insight: The shift of the base peak from m/z 104 (PEA) to m/z 118 (MPEA) is the definitive identifier in GC-MS analysis, corresponding to the elimination of acetic acid to form the styrene derivative.

Metabolic & Pharmacokinetic Implications

For drug development applications, the stability of the ester bond against carboxylesterases is a critical parameter. The ortho-methyl group in MPEA introduces a "steric shield" effect, albeit distal to the ester bond, which influences the binding conformation in the enzyme active site.

Metabolic Pathway Visualization



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Figure 2: Metabolic hydrolysis and subsequent oxidation pathways. The rate of the initial hydrolysis step is the rate-limiting factor for bioavailability of the alcohol.

Protocol: In Vitro Enzymatic Stability Assay

Objective: Quantify the hydrolysis half-life (

) of PEA vs. MPEA in human plasma or liver microsomes.

- Preparation: Prepare 10 mM stock solutions of PEA and MPEA in DMSO.
- Incubation: Add test compound (final conc. 10 μ M) to pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
- Sampling: Incubate at 37°C. Withdraw aliquots (50 μ L) at
minutes.
- Quench: Immediately add 150 μ L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
- Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.
- Calculation: Plot
vs. time. The slope
determines half-life:

Expected Result: MPEA will demonstrate a slightly longer

than PEA due to the lipophilic contribution and conformational rigidity introduced by the ortho-methyl group, potentially affecting the "induced fit" into the esterase pocket.

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